molecular formula C8H5FN2O B15202642 5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

Katalognummer: B15202642
Molekulargewicht: 164.14 g/mol
InChI-Schlüssel: TXFMYCSCZRXEBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of a fluorine atom at the 5-position and an aldehyde group at the 3-position of the imidazo[1,2-a]pyridine ring. The imidazopyridine skeleton is known for its unique electronic and chemical properties, making it an attractive starting point for the synthesis of various therapeutic agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. The use of non-nucleophilic alcoholic solvents, such as tert-butanol, rather than methanol, can increase the yield by reducing competing intermolecular reactions .

Another method involves the multi-component Groebke–Blackburn–Bienaymé reaction, which utilizes an aldehyde, 2-aminopyridine, and an isocyanide. This reaction is well-documented in synthetic chemistry literature and is known for its versatility and robustness .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate for oxidation), reducing agents (e.g., sodium borohydride for reduction), and nucleophiles (e.g., amines for substitution reactions). The reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions include 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (from oxidation), 5-Fluoroimidazo[1,2-a]pyridine-3-methanol (from reduction), and various substituted imidazopyridine derivatives (from substitution reactions) .

Wirkmechanismus

The mechanism of action of 5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique electronic and chemical properties enable it to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde include other imidazopyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new therapeutic agents .

Eigenschaften

Molekularformel

C8H5FN2O

Molekulargewicht

164.14 g/mol

IUPAC-Name

5-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H5FN2O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H

InChI-Schlüssel

TXFMYCSCZRXEBK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=C(N2C(=C1)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.